For instance, one paper discusses the synthesis and use of a mono-tartrate salt of (-)-(2R,3S)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one. [] This compound shares a significant structural resemblance with the target compound, particularly in the arrangement of the pyridine, pyrrolidine, and propan-1-one groups.
Another paper focuses on Syk inhibitors containing the imidazopyrazine core. [] While structurally distinct from the target compound, their shared focus on inhibiting specific enzymes highlights a potential application area for compounds with similar structures.
Furthermore, research on a PET tracer designed for the α5β1 integrin receptor reveals another interesting compound, tert-butyl (S)-3-(2-((3R,5S)-1-(3-(1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)propanoyl)-5-((pyridin-2-ylamino)methyl)pyrrolidin-3-yloxy)acetamido)-2-(2,4,6-trimethylbenzamido)propanoate. [] This compound, while larger and more complex, shares the pyridine, pyrrolidine, and fluorine elements, hinting at potential shared functionalities.
For example, the synthesis of the mono-tartrate salt of (-)-(2R,3S)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one could offer a starting point for synthesizing the target compound. [] Modifying the reaction steps and reagents could potentially lead to the successful synthesis of 3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one.
Similarly, the synthesis of the PET tracer [] and the Syk inhibitors [] could provide valuable knowledge about incorporating fluorine atoms and building complex heterocyclic structures. This information could be crucial in designing a robust and efficient synthesis route for the target compound.
The presence of the pyridine and pyrrolidine rings suggests the possibility of forming hydrogen bonds, influencing its solubility and interactions with biological targets. [, ] Additionally, the trifluoro group's electronegativity could significantly impact the molecule's polarity and reactivity, influencing its binding affinity and metabolic stability.
For example, understanding the binding mode and inhibitory activity of the Syk inhibitors [] could offer insights into how the target compound might interact with similar enzymes. Furthermore, studying the PET tracer's binding affinity and selectivity for the α5β1 integrin receptor [] could guide researchers in exploring potential interactions between the target compound and related receptors.
The presence of fluorine atoms, as seen in various related compounds [, ], often contributes to increased metabolic stability and enhanced lipophilicity. This suggests that the target compound might exhibit similar characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Furthermore, analyzing the properties of the pyridine and pyrrolidine rings in similar compounds [, ] can offer insights into the target compound's potential solubility, boiling point, melting point, and other relevant characteristics. These properties are crucial for understanding its behavior in different environments and developing suitable formulations for various applications.
One notable application is the development of pharmaceutical agents for treating pain and other conditions. The mono-tartrate salt of (-)-(2R,3S)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one, for example, shows promise in this area. [] This suggests that 3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one, with its similar structure, could also hold potential for medicinal chemistry applications.
Furthermore, the use of structurally related compounds as PET tracers highlights another exciting application area. [] The target compound, with its fluorine atom, could be modified and radiolabeled for use in positron emission tomography (PET) imaging. This could be particularly valuable for studying biological processes and disease states in vivo.
The development of Syk inhibitors for various therapeutic applications showcases yet another potential use for compounds with similar structural motifs. [] This suggests that 3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one could be explored as a potential starting point for developing novel enzyme inhibitors.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: